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Compound of Interest

Compound Name: 3-Hydroxy-5-nitrobenzaldehyde

Cat. No.: B1337175

This guide provides a comprehensive technical overview of 3-Hydroxy-5-nitrobenzaldehyde
(CAS No. 193693-95-7), a pivotal chemical intermediate for professionals in research, drug
discovery, and materials science. We will delve into its core chemical principles, synthesis,
reactivity, and key applications, grounding the discussion in established scientific literature.

Core Identification and Physicochemical Properties

3-Hydroxy-5-nitrobenzaldehyde is an aromatic aldehyde whose chemical identity is defined
by a benzene ring substituted with hydroxyl, nitro, and formyl (aldehyde) groups at positions 3,
5, and 1, respectively.[1] This specific substitution pattern imparts a unique electronic character
that dictates its reactivity and utility.

Systematic IUPAC Name: 3-hydroxy-5-nitrobenzaldehyde[1][2]
Common Synonyms:

e Benzaldehyde, 3-hydroxy-5-nitro-[3]

Key Identifiers:

« CAS Number: 193693-95-7[1][2]

e Molecular Formula: C7HsNOa4[1][2]

e Molecular Weight: 167.12 g/mol [1][2]
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e InChl Key: QAGPTXBGYDEOFQ-UHFFFAOYSA-N[1]

The compound typically appears as a pale yellow to brown crystalline powder.[1] Its key
physicochemical properties are summarized in the table below.

Property Value Source

Pale yellow to brown
Appearance ) [1]
crystalline powder

Melting Point >260 °C ChemicalBook[3]
Boiling Point 322.8 £ 32.0 °C (Predicted) ChemicalBook][3]
Density 1.500 + 0.06 g/cm? (Predicted) = ChemicalBook[3]

- Very slightly soluble in water ]
Solubility Guidechem[4]
(0.72 g/L at 25 °C)

pKa 7.62 £ 0.10 (Predicted) ChemicalBook][3]

Electronic Structure and Chemical Reactivity

The reactivity of the 3-hydroxy-5-nitrobenzaldehyde aromatic ring is a classic example of
competing electronic effects from multiple substituents. Understanding this interplay is critical
for predicting its behavior in chemical synthesis.

o Hydroxyl Group (-OH): Located at the meta-position relative to the aldehyde, the -OH group
is a powerful activating, ortho, para-director. It donates electron density to the ring via
resonance, increasing its nucleophilicity at positions 2, 4, and 6.[1]

» Nitro (-NO2z) and Aldehyde (-CHO) Groups: Both are strong deactivating, meta-directing
groups. They withdraw electron density from the ring through resonance and inductive
effects, making the ring less susceptible to electrophilic attack.[1]

The net effect is a generally deactivated aromatic ring. However, the potent activating nature of
the hydroxyl group can still facilitate electrophilic substitution, primarily directing incoming
electrophiles to the positions ortho and para to it (positions 2, 4, and 6). This electronic push-
pull dynamic is central to its synthetic utility and challenges.
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Directing influences of substituents on the aromatic ring.

Beyond the ring, the aldehyde functional group is a reactive handle for numerous
transformations, including:

o Condensation Reactions: Readily reacts with primary amines to form Schiff bases (-N=CH-),
which are foundational in coordination chemistry and medicinal chemistry.[1]

e Oxidation: Can be oxidized to the corresponding carboxylic acid (3-hydroxy-5-nitrobenzoic
acid).

e Reduction: Can be reduced to a primary alcohol (3-hydroxy-5-nitrobenzyl alcohol).

The nitro group can also be readily reduced to an amino group (-NHz), providing a synthetic
route to 3-amino-5-hydroxybenzaldehyde derivatives.[1]

Synthesis Protocol: Nitration of 3-
Hydroxybenzaldehyde

A prevalent and logical method for synthesizing 3-Hydroxy-5-nitrobenzaldehyde is through
the electrophilic nitration of 3-hydroxybenzaldehyde. However, as predicted by the electronic
effects discussed previously, this reaction does not yield a single product. The powerful ortho,
para-directing hydroxyl group directs nitration to positions 2, 4, and 6, leading to a mixture of
isomers. The desired 5-nitro isomer is formed meta to the hydroxyl group, which is
electronically disfavored. Therefore, separation of the resulting isomers is a critical and often
challenging step.

Below is a representative protocol adapted from established procedures for the nitration of
phenolic aldehydes.
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Step 1: Dissolution & Cooling

Dissolve 3-hydroxybenzaldehyde
in glacial acetic acid

Step 2: Nitration

Cool solution to 0-5 °C
in an ice bath

Prepare nitrating mixture
(e.g., HNO3 / H2S04)

Add nitrating mixture dropwise

maintaining T < 10 °C

Stir for 1-2 hours at low temp.
Monitor by TLC

Step 3: Isolation & Purification

Quench reaction by pouring
onto ice water

l

Collect precipitated isomers
by vacuum filtration

l

Wash solid with cold water
to remove acid

l

Purify via column chromatography
to isolate 3-hydroxy-5-nitro isomer

Click to download full resolution via product page

Workflow for the synthesis of 3-Hydroxy-5-nitrobenzaldehyde.
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Experimental Causality:

o Glacial Acetic Acid: Serves as a polar solvent that can dissolve the starting material and is
relatively stable to the nitrating agents.

e Low Temperature (0-10 °C): Nitration is a highly exothermic reaction. Maintaining a low
temperature is crucial to prevent over-nitration (dinitration) and decomposition of the starting
material, thereby improving the selectivity and yield of the desired mononitrated products.

e Column Chromatography: Due to the similar polarities of the resulting 3-hydroxy-2-nitro-, 3-
hydroxy-4-nitro-, and 3-hydroxy-5-nitrobenzaldehyde isomers, purification by simple
recrystallization is often insufficient. Column chromatography is the standard method to
achieve separation and obtain the pure 5-nitro isomer.

Applications in Research and Development

While direct data on its incorporation into late-stage clinical candidates is limited, 3-Hydroxy-5-
nitrobenzaldehyde serves as a versatile building block and chemical probe in several
research areas.

Precursor for Biologically Active Schiff Bases

The most prominent application is its use as a precursor in the synthesis of Schiff bases. The
aldehyde group undergoes a condensation reaction with various primary amines (anilines,
alkylamines, etc.) to form a diverse library of imine-containing molecules. These Schiff bases
are widely investigated in medicinal chemistry for a range of biological activities, including:

e Antimicrobial and Antifungal Agents[5]
« Anticancer Therapeutics[6]
e Corrosion Inhibitors[7]

The presence of the hydroxyl and nitro groups on the benzaldehyde scaffold provides
additional sites for hydrogen bonding and electronic interactions, which can be fine-tuned to
enhance binding affinity to biological targets.
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Chemical Probe for lon Sensing

3-Hydroxy-5-nitrobenzaldehyde has been identified as a chemical probe for measuring
chloride ion concentrations.[3][8] This application leverages a colorimetric change that occurs
in the presence of chloride ions, which can be detected and quantified using a sensor-based
algorithm. Furthermore, its oxime derivative can be cleaved by UV light, and the resulting
species reacts with metal ions like copper(ll) or silver(l), suggesting potential use in developing
photosensitive materials or metal ion detection systems.[3][8]

Analytical Characterization

Confirming the identity and purity of synthesized 3-Hydroxy-5-nitrobenzaldehyde requires
standard spectroscopic techniques. While publicly accessible spectra are scarce, the expected
chemical shifts and absorption bands can be reliably predicted based on its structure and data
from analogous compounds.

Predicted Signal /

Technique Functional Group .
Absorption
1H NMR Aldehyde (-CHO) ~9.9 - 10.5 ppm (singlet)
Aromatic (Ar-H) ~7.8 - 8.5 ppm (multiplets)
) ~10.0 - 12.0 ppm (broad
Phenolic (-OH) )
singlet, exchangeable)
13C NMR Aldehyde (-CHO) ~188 - 192 ppm
Aromatic (Ar-C) ~115 - 165 ppm
IR Spectroscopy O-H stretch ~3200 - 3500 cm~! (broad)
C=0 stretch (aldehyde) ~1680- 1710 cm™!

~1510 - 1550 cm™t
N-O stretch (nitro) (asymmetric) & ~1340 - 1380

cm~1 (symmetric)

Protocol Note for NMR Spectroscopy: For analysis, 5-10 mg of the sample is typically dissolved
in a deuterated solvent like DMSO-ds, which is effective for polar aromatic compounds and

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1337175?utm_src=pdf-body
https://cymitquimica.com/cas/193693-95-7/
https://www.biosynth.com/p/FH67806/193693-95-7-3-hydroxy-5-nitrobenzaldehyde
https://cymitquimica.com/cas/193693-95-7/
https://www.biosynth.com/p/FH67806/193693-95-7-3-hydroxy-5-nitrobenzaldehyde
https://www.benchchem.com/product/b1337175?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

allows for observation of the exchangeable hydroxyl proton.[9]

Safety and Handling

As a nitroaromatic aldehyde, 3-Hydroxy-5-nitrobenzaldehyde requires careful handling in a
laboratory setting. While a specific, harmonized GHS classification is not widely published, data
from its safety data sheet and related compounds provide essential guidance.[4][10]

General Precautions:

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a
lab coat, and chemical-resistant gloves.

o Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust.

o Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and
thoroughly with water.[10]

First Aid Measures:

 Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[10]

» Skin Contact: Wash off immediately with soap and plenty of water.[10]

o Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.

 Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical
attention.[11]

Hazards of Related Compounds: Aromatic nitro compounds can be harmful if swallowed and
may cause systemic effects. Aldehydes are often irritants to the skin, eyes, and respiratory
tract. Therefore, treating this compound with a high degree of caution is scientifically prudent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nitrobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
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name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1337175
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxy-5-nitrobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxy-5-nitrobenzaldehyde
https://cymitquimica.com/cas/193693-95-7/
https://www.guidechem.com/encyclopedia/3-hydroxy-5-nitrobenzaldehyde-dic899632.html
https://www.oatext.com/synthesis-of-e-n-2-hydroxy-3-5-dinitrobenzylidene-2-cyanoa-cetohydrazidederivatives-as-effective-antimicrobial-agents.php
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_2_Hydroxy_5_methyl_3_nitrobenzaldehyde.pdf
https://pccc.icrc.ac.ir/article_81818_e931f64d79f8a73c57da2171c7836541.pdf
https://www.biosynth.com/p/FH67806/193693-95-7-3-hydroxy-5-nitrobenzaldehyde
https://pmc.ncbi.nlm.nih.gov/articles/PMC8510124/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8510124/
https://www.chemicalbook.com/msds/3-hydroxy-5-nitrobenzaldehyde.htm
https://www.lookchem.com/cas-193/193693-95-7.html
https://www.benchchem.com/product/b1337175#3-hydroxy-5-nitrobenzaldehyde-iupac-name-and-synonyms
https://www.benchchem.com/product/b1337175#3-hydroxy-5-nitrobenzaldehyde-iupac-name-and-synonyms
https://www.benchchem.com/product/b1337175#3-hydroxy-5-nitrobenzaldehyde-iupac-name-and-synonyms
https://www.benchchem.com/product/b1337175#3-hydroxy-5-nitrobenzaldehyde-iupac-name-and-synonyms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1337175?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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